1-methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid
CAS No.: 877826-25-0
Cat. No.: VC6147266
Molecular Formula: C7H10N2O4S
Molecular Weight: 218.23
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 877826-25-0 |
---|---|
Molecular Formula | C7H10N2O4S |
Molecular Weight | 218.23 |
IUPAC Name | 1-methyl-4-(methylsulfamoyl)pyrrole-2-carboxylic acid |
Standard InChI | InChI=1S/C7H10N2O4S/c1-8-14(12,13)5-3-6(7(10)11)9(2)4-5/h3-4,8H,1-2H3,(H,10,11) |
Standard InChI Key | JHLFPAOYEMGHPP-UHFFFAOYSA-N |
SMILES | CNS(=O)(=O)C1=CN(C(=C1)C(=O)O)C |
Introduction
Molecular Structure and Chemical Identity
Core Structural Features
The compound belongs to the pyrrole-carboxylic acid family, featuring a five-membered aromatic heterocycle substituted with a methyl group at the 1-position, a methylsulfamoyl group at the 4-position, and a carboxylic acid at the 2-position (Figure 1). Its molecular formula is C₇H₁₀N₂O₄S, with a molecular weight of 218.23 g/mol . The sulfamoyl group (-SO₂NHCH₃) introduces polarity and hydrogen-bonding capacity, while the carboxylic acid enhances solubility in aqueous media.
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
IUPAC Name | 1-methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid | |
SMILES | O=C(C1=CC(S(=O)(NC)=O)=CN1C)O | |
InChIKey | JHLFPAOYEMGHPP-UHFFFAOYSA-M | |
Molecular Formula | C₇H₁₀N₂O₄S |
Comparative Analysis with Related Pyrrole Derivatives
The structural framework of this compound parallels simpler pyrrole-2-carboxylic acids, such as 1H-pyrrole-2-carboxylic acid (CAS 634-97-9), which lacks the methylsulfamoyl and methyl substituents . The addition of these groups significantly alters electronic properties, as evidenced by shifts in NMR spectra and pKa values. For instance, the electron-withdrawing sulfamoyl group reduces the aromatic ring’s electron density, affecting reactivity in electrophilic substitution reactions .
Synthetic Methodologies
Direct Synthesis Approaches
While no explicit synthesis route for 1-methyl-4-(methylsulfamoyl)-1H-pyrrole-2-carboxylic acid is documented in the provided sources, analogous compounds offer insights. A practical method for halogenated pyrrole-carboxylic acids involves:
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Friedel-Crafts Acylation: Introducing acyl groups to pyrrole precursors under acidic conditions .
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Sulfamoylation: Reacting chlorosulfonyl intermediates with methylamine to install the -SO₂NHCH₃ group .
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Ester Hydrolysis: Converting ester-protected intermediates (e.g., ethyl pyrrole-2-carboxylate) to carboxylic acids using strong bases like NaOH .
Table 2: Representative Reaction Conditions for Analogous Compounds
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Acylation | Trichloroacetyl chloride, AlCl₃ | 61% | |
Sulfamoylation | ClSO₂N(CH₃), Pyridine | - | |
Ester Hydrolysis | 10 M NaOH, 90°C, 3 h | 76% |
Challenges in Purification
Chromatographic separation of closely eluting isomers remains a bottleneck, as observed in the synthesis of 4-chloro-5-methyl-1H-pyrrole-2-carboxylic acid . Crystallization from dichloromethane or ethyl acetate is often employed to isolate pure products .
Physicochemical Properties
Solubility and Stability
The compound’s solubility profile is dominated by its ionizable carboxylic acid (pKa ≈ 2.5–3.0) and sulfamoyl groups. It exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in nonpolar solvents. Stability studies are absent in the literature, but analogous pyrrole derivatives show susceptibility to photodegradation under UV light .
Spectroscopic Characterization
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